molecular formula C11H12N2O B1586720 2-Morpholinobenzonitrile CAS No. 204078-32-0

2-Morpholinobenzonitrile

Cat. No. B1586720
M. Wt: 188.23 g/mol
InChI Key: KSUYFCSSOHFITQ-UHFFFAOYSA-N
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Description

2-Morpholinobenzonitrile is a chemical compound with the molecular formula C11H12N2O . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of 2-Morpholinobenzonitrile is represented by the InChI code: 1S/C11H12N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2 . The molecular weight is 188.23 .


Physical And Chemical Properties Analysis

2-Morpholinobenzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

2-Morpholinobenzonitrile is used as a starting material in the synthesis of various biologically active compounds. For instance, it has been employed in the synthesis of 1,3,4-oxadiazole derivatives with potential anti-inflammatory properties. These derivatives were characterized using FT-IR, proton NMR, and mass spectral studies, highlighting the significance of 2-Morpholinobenzonitrile in developing novel therapeutic agents (Somashekhar & Kotnal, 2019).

Role in Synthesis of Bioactive Molecules

Morpholine, a component of 2-Morpholinobenzonitrile, is frequently used in medicinal chemistry due to its role in enhancing the pharmacokinetic profiles of bioactive molecules. Its synthesis and functionalization are crucial because of its biological and pharmacological importance. This highlights 2-Morpholinobenzonitrile's role in creating libraries of bioactive compounds for drug discovery projects (Tzara, Xanthopoulos, & Kourounakis, 2020).

Genetic Research and Gene Expression Studies

2-Morpholinobenzonitrile is utilized in genetic research, particularly in studies involving morpholino oligomers. These oligomers are used for knocking down gene expression to study gene functions. Morpholino oligomers, including those derived from 2-Morpholinobenzonitrile, provide insights into developmental mechanisms and play a crucial role in controlling gene expression during development (Eisen & Smith, 2008).

Use in Nuclear Medicine and Imaging

The use of morpholine derivatives in nuclear medicine for pretargeting purposes has been investigated. For example, morpholino oligos derived from 2-Morpholinobenzonitrile have been studied for their potential in pretargeting applications in nuclear medicine, offering promising results in certain mouse model/anti-tumor antibody systems. This demonstrates the potential of 2-Morpholinobenzonitrile in enhancing target to non-target ratios in medical imaging (Liu et al., 2003).

Catalytic and Synthetic Applications

2-Morpholinobenzonitrile is also used in various catalytic and synthetic processes. For instance, novel ionic liquids based on N-methyl morpholine, derived from 2-Morpholinobenzonitrile, have been synthesized and used as catalysts for Knoevenagel condensation. These catalytic processes are crucial in the synthesis of various compounds, highlighting the broad applicability of 2-Morpholinobenzonitrile in synthetic chemistry (Hao Xu et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding inhalation or skin contact, and seeking medical advice if irritation occurs .

properties

IUPAC Name

2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUYFCSSOHFITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371769
Record name 2-Morpholinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinobenzonitrile

CAS RN

204078-32-0
Record name 2-Morpholinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluorobenzonitrile (1.21 g, 1.00 mmol) was dissolved in acetonitrile (50 ml), and morpholine (33 ml, 377 mmol) was added thereto followed by stirring at 110° C. for 2 nights. After the reaction was completed, the reaction mixture was concentrated to give oily substances which were then purified by silica gel chromatography (eluent: chloroform) to give the title compound (1.80 g, 95%) as oily substances.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Bakherad, Z Moosavi-Tekyeh, A Rezaeifard… - Green …, 2022 - pubs.rsc.org
In this work, a simple, green, and transition metal-free approach to the N-arylation of secondary amines with aryl halides in magnetized distilled water (MDW), as a solvent, is introduced. …
Number of citations: 0 pubs.rsc.org
F Wang, KO Jeon, JM Salovich… - Journal of medicinal …, 2018 - ACS Publications
WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia. Here, we describe …
Number of citations: 56 pubs.acs.org
P Yadav, R Shaw, A Elagamy, A Kumar… - Organic & Biomolecular …, 2018 - pubs.rsc.org
A base controlled regioselective 1,6-cyanoallylation of suitably functionalized 2H-pyran-2-ones has been demonstrated for the synthesis of various multi-substituted benzenes through a …
Number of citations: 7 pubs.rsc.org
MH Daniels, G Malojcic, SL Clugston… - Journal of Medicinal …, 2022 - ACS Publications
Autosomal dominant polycystic kidney disease (ADPKD) is the most prevalent monogenic human disease, but to date, only one therapy (tolvaptan) is approved to treat kidney cysts in …
Number of citations: 10 pubs.acs.org
牛尾博之 - 2015 - catalog.lib.kyushu-u.ac.jp
関節リウマチ (Rheumatoid Arthritis: RA) は一種の自己免疫疾患であり, 本来は自己を守るべき免疫細胞が自己組織 (自己抗原) に対して攻撃を行うことにより発症するものと考えられている. RA の…
Number of citations: 6 catalog.lib.kyushu-u.ac.jp

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